2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983771
InChI: InChI=1S/C28H33NO4/c1-3-4-5-6-12-20-16-23-21-13-8-9-14-22(21)28(31)33-26(23)17-25(20)32-18-27(30)29-24-15-10-7-11-19(24)2/h7,10-11,15-17H,3-6,8-9,12-14,18H2,1-2H3,(H,29,30)
SMILES:
Molecular Formula: C28H33NO4
Molecular Weight: 447.6 g/mol

2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide

CAS No.:

Cat. No.: VC14983771

Molecular Formula: C28H33NO4

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide -

Specification

Molecular Formula C28H33NO4
Molecular Weight 447.6 g/mol
IUPAC Name 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C28H33NO4/c1-3-4-5-6-12-20-16-23-21-13-8-9-14-22(21)28(31)33-26(23)17-25(20)32-18-27(30)29-24-15-10-7-11-19(24)2/h7,10-11,15-17H,3-6,8-9,12-14,18H2,1-2H3,(H,29,30)
Standard InChI Key CVPDIXCBEZZIRU-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC=CC=C3C)OC(=O)C4=C2CCCC4

Introduction

The compound 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide is a complex organic molecule featuring a benzo[c]chromene core, which is a fused ring system of benzene and chromene. This compound includes a hexyl group attached to the chromene ring and an acetamide moiety linked to a 2-methylphenyl group. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities similar to other benzo[c]chromene derivatives.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. For benzo[c]chromene derivatives, common methods include condensation reactions and cyclization processes. The introduction of the hexyl group and the acetamide moiety would require additional steps, potentially involving alkylation and amide formation reactions.

Potential Biological Activities

Benzo[c]chromene derivatives have been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a hexyl group may influence the compound's lipophilicity and thus its ability to interact with biological targets. The acetamide moiety with a 2-methylphenyl group could contribute to interactions with enzymes or receptors.

Research Findings and Data

While specific research findings on 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide are not available, related compounds have shown promising biological activities:

Compound TypeBiological ActivityReference
Benzo[c]chromene derivativesAnti-inflammatory, antioxidantGeneral literature
Acetamide derivativesPotential enzyme inhibitorsGeneral literature
Hexyl-substituted compoundsEnhanced lipophilicityGeneral literature

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